molecular formula C21H18N4O3S B2806433 (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 369392-39-2

(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2806433
CAS No.: 369392-39-2
M. Wt: 406.46
InChI Key: NYRLMUSJPJIMPK-RVDMUPIBSA-N
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Description

(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer applications of thiazole derivatives underscore their significance in medicinal chemistry. For example, compounds derived from thiazole and thiazoline showcased anti-inflammatory activities, highlighting the potential of thiazole-based compounds in developing new therapeutic agents (Lynch, Hayer, Beddows, Howdle, & Thake, 2006). Moreover, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives and their subsequent evaluation for antimicrobial activity against a range of pathogens further exemplifies the research interest in utilizing thiazole scaffolds for developing novel antimicrobial agents (Chawla, 2016).

Photoluminescent Properties and Security Applications

The exploration of photoluminescent properties in thiazole derivatives and their application in security inks illustrate the multifaceted applications of these compounds beyond biomedicine. The study on multi-stimuli responsive novel half-cut cruciform compounds shows the potential for creating smart materials with applications in security and data storage, showcasing the innovative use of thiazole derivatives in material science (Lu & Xia, 2016).

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-27-18-8-5-14(9-19(18)28-2)17-12-29-21(25-17)15(10-22)11-24-16-6-3-13(4-7-16)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRLMUSJPJIMPK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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